[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(2,4-Difluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Difluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of strong bases and specific catalysts to facilitate the formation of the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-Difluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its fluorinated phenyl group can enhance binding affinity and specificity towards certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of significant interest in medicine. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, [5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which [5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity, allowing it to modulate the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with a single fluorine atom.
[5-(2,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The presence of two fluorine atoms in the phenyl group of [5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol distinguishes it from its analogs. This modification can significantly impact its chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2NO |
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Molecular Weight |
239.26 g/mol |
IUPAC Name |
[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15F2NO/c14-9-1-2-10(11(15)3-9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI Key |
FSLMSAZLZYTCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=C(C=C(C=C3)F)F)CO |
Origin of Product |
United States |
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